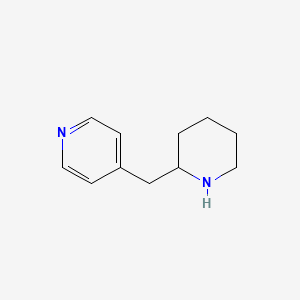

4-(Piperidin-2-ylmethyl)pyridine

Description

Significance of Piperidine-Pyridine Hybrid Systems in Contemporary Chemical Research

Piperidine (B6355638) and pyridine (B92270) moieties are fundamental building blocks in the world of organic chemistry. eurekaselect.combohrium.com Piperidine, a saturated six-membered heterocycle, and pyridine, its aromatic counterpart, are integral components of many natural products and synthetic compounds with a wide array of biological activities. bohrium.comresearchgate.net The fusion of these two rings into a single molecular entity, creating a piperidine-pyridine hybrid system, offers a unique scaffold that has proven to be of significant interest in medicinal chemistry and drug discovery. eurekaselect.comresearchgate.net

The rationale behind the design of such hybrids often lies in the principle of molecular hybridization, where the combination of two pharmacologically active fragments can lead to compounds with enhanced or novel biological profiles. Piperidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. scielo.org.mx Similarly, the pyridine nucleus is a cornerstone in the development of therapeutics for a multitude of conditions, including cancer, infectious diseases, and neurological disorders. researchgate.net The amalgamation of these two privileged scaffolds is therefore a strategic approach in the quest for new therapeutic agents. eurekaselect.comscielo.org.mx

Overview of the Compound's Core Chemical Architecture and its Structural Distinctiveness

The chemical structure of 4-(Piperidin-2-ylmethyl)pyridine is characterized by a pyridine ring substituted at the 4-position with a methyl group, which in turn is attached to a piperidine ring at the 2-position. This specific arrangement of atoms imparts a distinct three-dimensional geometry to the molecule.

| Property | Piperidine | Pyridine |

|---|---|---|

| Molecular Formula | C₅H₁₁N | C₅H₅N |

| Molar Mass | 85.15 g/mol | 79.10 g/mol |

| Boiling Point | 106 °C | 115 °C |

| Density | 0.862 g/mL | 0.982 g/mL |

| Acidity (pKa of conjugate acid) | 11.2 | 5.25 |

Research Trajectories and Academic Focus on this compound

A comprehensive review of the scientific literature reveals that while the broader class of piperidine-pyridine hybrids is a subject of active investigation, specific research focusing solely on this compound is limited. Much of the available information pertains to isomeric structures, such as those with substitution at the 3- or 4-position of the piperidine ring, or derivatives with additional functional groups. nih.gov

Current research trends in the field of piperidine-pyridine hybrids are largely directed towards their potential applications in medicinal chemistry. Studies have explored the synthesis and biological evaluation of these compounds as inhibitors of various enzymes and receptors. For instance, derivatives of 2-amino-4-(1-piperidine)pyridine have been investigated as potential dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are important targets in cancer therapy. bohrium.com

The synthesis of these hybrid systems often involves the catalytic hydrogenation of corresponding bipyridine precursors or the coupling of pre-functionalized piperidine and pyridine fragments. The development of efficient and stereoselective synthetic methods remains an important area of academic focus. nih.govmdpi.com

While detailed research findings on the specific biological activities or applications of this compound are not extensively documented in publicly accessible literature, its structural similarity to other biologically active piperidine-pyridine hybrids suggests that it could be a valuable scaffold for further investigation in drug discovery and materials science. The lack of extensive specific research on this particular isomer also highlights a potential area for future academic exploration.

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h4-5,7-8,11,13H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUYGRJBDIISBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304960 | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526183-31-3 | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526183-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 Piperidin 2 Ylmethyl Pyridine

Oxidation Reactions and Product Characterization (e.g., N-Oxide Formation)

The oxidation of 4-(piperidin-2-ylmethyl)pyridine can lead to the formation of N-oxides. google.com The nitrogen atoms in both the pyridine (B92270) and piperidine (B6355638) rings are susceptible to oxidation, typically by reagents such as hydrogen peroxide or peroxy acids. google.comacs.org The formation of the pyridine-N-oxide is a common transformation. google.com This reaction involves the direct oxidation of the nitrogen atom in the pyridine ring. google.comyoutube.com

The oxidation of the piperidine nitrogen to its corresponding N-oxide can also occur. google.com The specific product formed often depends on the reaction conditions and the oxidizing agent used. For instance, treatment with hydrogen peroxide in acetic acid can lead to the formation of the pyridine-N-oxide. google.com It is important to note that N-oxides can be stable, isolable compounds. acs.org

Table 1: Oxidation Reactions of Piperidine-Pyridine Systems

| Reactant | Oxidizing Agent | Major Product(s) | Reference(s) |

| Pyridine Derivatives | Hydrogen Peroxide, Peroxy Acids | Pyridine-N-oxides | google.comacs.org |

| Piperidine Derivatives | Hydrogen Peroxide | Piperidine-N-oxides | google.com |

| 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | 35% H₂O₂ in Acetic Acid | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine-N-oxide | google.com |

This table summarizes common oxidation reactions observed in related piperidine and pyridine structures.

Reduction Reactions Leading to Altered Functional Groups or Derivatives

The reduction of pyridine-containing compounds can lead to the formation of piperidines or various partially hydrogenated derivatives like tetrahydropyridines. liv.ac.uk Common reducing agents for this transformation include catalytic hydrogenation over platinum, palladium, or nickel catalysts. differencebetween.com For instance, the hydrogenation of pyridine can yield piperidine. differencebetween.com

In the context of this compound, the pyridine ring is already present in its reduced form as a piperidine moiety. However, if the pyridine ring of a related precursor were to be reduced, various products could be obtained. For example, the reduction of quaternary pyridinium (B92312) salts using a rhodium complex can yield piperidines or 1,2,3,6-tetrahydropyridines, depending on the substitution pattern. liv.ac.uk The choice of reducing agent and reaction conditions is crucial in determining the final product. For example, lithium aluminium hydride has been used to reduce N-substituted piperidin-2-ones to the corresponding piperidines. rsc.org

Nucleophilic Substitution Reactions on the Pyridine and Piperidine Ring Systems

Nucleophilic aromatic substitution (SNAr) reactions are a key feature of pyridine chemistry. nih.govrsc.org The pyridine ring, particularly when activated by an electron-withdrawing group or when converted to a pyridinium salt, is susceptible to attack by nucleophiles. nih.govrsc.org These reactions typically occur at the 2- and 4-positions of the pyridine ring, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

For this compound, nucleophilic substitution on the pyridine ring would likely require prior activation, for example, by N-oxidation or quaternization of the pyridine nitrogen. Once activated, nucleophiles can displace leaving groups at the 2- and 4-positions. youtube.comquimicaorganica.org

The piperidine ring, being a saturated heterocycle, does not undergo nucleophilic aromatic substitution. However, it can participate in other types of substitution reactions. For instance, if a suitable leaving group were present on the piperidine ring, it could be displaced by a nucleophile via an SN2 mechanism.

Role as a Chemical Base in Various Reactions

The basicity of this compound is a fundamental aspect of its chemical reactivity. The compound possesses two nitrogen atoms, each with a lone pair of electrons, making it a Brønsted-Lowry base. The nitrogen atom in the piperidine ring is significantly more basic than the nitrogen in the pyridine ring. differencebetween.combrainly.inquora.com

This difference in basicity is attributed to the hybridization of the nitrogen atoms. The piperidine nitrogen is sp³ hybridized, with its lone pair in an orbital with more p-character, making it more available for protonation. brainly.inquora.com In contrast, the pyridine nitrogen is sp² hybridized, and its lone pair resides in an orbital with more s-character, holding the electrons more tightly. brainly.inquora.com The aromatic nature of the pyridine ring also contributes to its lower basicity compared to piperidine. differencebetween.combrainly.in

Due to its basic nature, this compound can act as a proton scavenger or a basic catalyst in various chemical transformations.

Comparative Reactivity Analysis with Related Piperidine-Pyridine Architectures

The reactivity of this compound can be compared with its isomers, such as 2-(piperidin-4-ylmethyl)pyridine (B1364733) and other related structures where the piperidine and pyridine rings are connected differently.

The position of the substituent on the pyridine ring significantly influences its reactivity in nucleophilic aromatic substitution reactions. Generally, substitution is favored at the 2- and 4-positions. stackexchange.comyoutube.com Therefore, an isomer with a leaving group at the 2- or 4-position would be more reactive towards nucleophiles than one with a leaving group at the 3-position.

The basicity of the molecule is primarily determined by the piperidine nitrogen, so isomers are expected to have similar pKa values related to this functional group. However, the position of the piperidinylmethyl substituent on the pyridine ring can influence the basicity of the pyridine nitrogen due to electronic effects.

In radical reactions, different isomers can exhibit distinct reactivity patterns. For instance, a study on the reactivity of isomeric pyridine radical cations showed that while the major reaction was hydrogen atom abstraction for all isomers, minor products resulting from the addition of a THF radical varied depending on the isomer. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the cornerstone for elucidating the structure of 4-(Piperidin-2-ylmethyl)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed molecular picture can be constructed.

¹H NMR, ¹³C NMR, and ¹⁵N NMR Chemical Shift Assignments and Interpretation

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of each nucleus, providing invaluable information for structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the pyridine (B92270) and piperidine (B6355638) moieties. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Specifically, the protons at the C2 and C6 positions (α to the nitrogen) are expected at the lowest field (δ ~8.5 ppm), while the protons at the C3 and C5 positions (β to the nitrogen) would appear at a slightly higher field (δ ~7.1-7.3 ppm). chemicalbook.com The protons of the piperidine ring and the methylene (B1212753) bridge are aliphatic and thus appear in the upfield region (δ 1.0-3.5 ppm). The methylene bridge protons (-CH₂-) would likely be a doublet or a multiplet around δ 2.5-3.0 ppm. The protons on the piperidine ring would show complex multiplets, with the proton at the C2 position being shifted downfield due to its proximity to the pyridine ring. chemicalbook.com The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The pyridine ring carbons are found in the aromatic region (δ 120-160 ppm). The C4 carbon, being substituted, would have a distinct chemical shift, while the C2/C6 and C3/C5 carbons would appear around δ 150 ppm and δ 124 ppm, respectively. spectrabase.com The carbons of the piperidine ring resonate in the aliphatic region (δ 20-60 ppm). The C2 carbon of the piperidine ring, being attached to the methylene group, would be the most downfield of the piperidine carbons. The methylene bridge carbon is expected around δ 40-45 ppm. chemicalbook.com

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the nitrogen environments. The pyridine nitrogen would have a chemical shift in the range of -70 to -140 ppm relative to nitromethane, characteristic of sp²-hybridized nitrogen in a six-membered heteroaromatic ring. The piperidine nitrogen, being a secondary amine (sp³-hybridized), would appear at a much higher field, typically in the range of -340 to -370 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on spectral data of similar structures like 4-methylpyridine, piperidine, and substituted pyridines. chemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2/C6-H | ~ 8.5 (d) | ~ 150 |

| Pyridine C3/C5-H | ~ 7.2 (d) | ~ 124 |

| Pyridine C4 | - | ~ 148 |

| Methylene (-CH₂-) | ~ 2.8 (m) | ~ 42 |

| Piperidine C2-H | ~ 3.0 (m) | ~ 58 |

| Piperidine C3,C4,C5-H | 1.4 - 1.9 (m) | 24 - 30 |

| Piperidine C6-H | ~ 2.6 (m, eq), ~ 3.1 (m, ax) | ~ 47 |

| Piperidine N-H | broad singlet | - |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, DEPT) for Comprehensive Structural Elucidation

To unambiguously assign the proton and carbon signals and to understand the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Cross-peaks would confirm the connectivity between adjacent protons, for instance, between the pyridine C3/C5 protons and the C2/C6 protons. Crucially, it would show correlations between the methylene bridge protons and the C2 proton of the piperidine ring, and trace the coupling network around the piperidine ring itself.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. A ¹H-¹³C HETCOR or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from 1D spectra. For example, the aromatic proton signals at ~8.5 ppm would show a cross-peak to the carbon signal at ~150 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the multiplicity of carbon atoms (CH, CH₂, CH₃, or quaternary C). A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This would clearly identify the methylene bridge carbon and the CH₂ groups within the piperidine ring. Quaternary carbons, like the C4 of the pyridine ring, would be absent from DEPT spectra.

Analysis of Spin-Spin Coupling Constants (nJ(C,H)) for Dihedral and Bond Angle Information

The coupling constants (J-values), measured in Hertz (Hz), provide detailed information about the geometry of the molecule.

Vicinal Coupling (³J): The three-bond coupling constants (³J(H,H)) are particularly useful. The magnitude of ³J between protons on adjacent carbons in the piperidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the ring's preferred conformation (e.g., chair conformation with the pyridylmethyl substituent in an equatorial or axial position).

Long-Range Coupling (ⁿJ(C,H)): Two- and three-bond carbon-proton coupling constants (²J(C,H) and ³J(C,H)) can also provide valuable structural information. These are often determined from a Heteronuclear Multiple Bond Correlation (HMBC) experiment. For instance, a ³J correlation between the methylene protons and the pyridine C3/C5 carbons would confirm the attachment point on the pyridine ring.

Investigation of Solvent Effects on NMR Parameters and Molecular Conformations

The choice of solvent can influence NMR parameters. Changing the solvent from a non-polar one (like CDCl₃) to a polar, hydrogen-bonding one (like D₂O or DMSO-d₆) can cause shifts in the resonance frequencies. The N-H proton of the piperidine ring and the α-protons of the pyridine ring are particularly sensitive to solvent effects due to potential hydrogen bonding interactions. Studying these shifts can provide insight into solvent-solute interactions and can sometimes help to resolve overlapping signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations and is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands.

N-H Stretch: A moderate to weak band is expected in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations for the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching for the piperidine and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net

C=C and C=N Stretches: The characteristic ring stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. nist.gov

C-H Bends: Aliphatic CH₂ bending (scissoring) vibrations are expected around 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the pyridine ring around 1000 cm⁻¹, often give a strong signal in the Raman spectrum. researchgate.net The C-H stretching vibrations are also readily observed.

Table 2: Key Vibrational Frequencies for this compound Expected frequencies are based on data for piperidine and pyridine. nist.govresearchgate.netnist.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Piperidine |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine |

| Aliphatic C-H Stretch | 2850 - 2960 | Piperidine, Methylene |

| C=C, C=N Ring Stretches | 1400 - 1600 | Pyridine |

| CH₂ Bend (Scissoring) | ~ 1450 | Piperidine, Methylene |

| Pyridine Ring Breathing | ~ 1000 | Pyridine |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Confirmation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps to confirm its structure. For this compound (C₁₁H₁₆N₂), the nominal molecular weight is 176.26 g/mol .

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 176.

Fragmentation Pattern: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. A primary and highly probable fragmentation pathway would be the cleavage of the bond between the methylene bridge and the piperidine ring (benzylic cleavage). This would lead to the formation of a highly stable pyridylmethyl cation (picolyl cation) at m/z 92. Another significant fragment would likely be the piperidinyl fragment or fragments resulting from the loss of small neutral molecules from the piperidine ring. The observation of a fragment at m/z 84, corresponding to the piperidin-2-yl-methyl radical cation, is also plausible. The base peak in the spectrum is often the most stable fragment, which in this case could very well be the m/z 92 ion. nist.govnist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the liquid phase, which are then analyzed.

For piperidine-containing compounds, ESI-MS is effective in producing protonated molecular ions [M+H]⁺. Studies on related piperidine alkaloids and derivatives demonstrate characteristic fragmentation patterns under tandem mass spectrometry (MS/MS) conditions. scielo.br For instance, compounds with an unsubstituted nitrogen atom within the piperidine ring often exhibit a loss of ammonia (B1221849) (NH₃) during the MS² stage. nih.gov The fragmentation of the piperidine ring is a common characteristic, providing structural information. nih.govwvu.edu The analysis of various piperidine alkaloids has shown that ESI-MS/MS can effectively elucidate the structures of new compounds and their co-metabolites based on these fragmentation patterns. scielo.br

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the elemental composition of this compound with high accuracy. This technique is instrumental in confirming the molecular formula of a synthesized compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

For derivatives of piperidine and pyridine, HRMS is used to confirm calculated exact masses. nih.gov For example, in the characterization of new aminopyridine derivatives, HRMS (ESI+) was used to find the [M+H]⁺ ion, and the observed mass was compared to the calculated mass, typically with a mass error in the parts-per-million (ppm) range, confirming the elemental composition. nih.gov This level of precision is essential for the unambiguous identification of the target molecule.

Table 1: HRMS Data for a Representative Piperidine Derivative

| Parameter | Value |

| Molecular Formula | C₁₇H₂₂N₂O₂ |

| Calculated [M+H]⁺ (m/z) | 287.1760 |

| Found [M+H]⁺ (m/z) | 287.1748 |

| Mass Error | -4.18 ppm |

This table presents representative data for a related aminopyridine derivative to illustrate the precision of HRMS analysis. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

The electronic properties of this compound and related structures are investigated using UV-Vis absorption and photoluminescence spectroscopy. These analyses reveal information about electron transitions, the influence of the molecular environment on electronic states, and the material's potential for applications in optoelectronics.

Analysis of Absorption Maxima and Intramolecular Charge Transfer (ICT) Phenomena

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. The absorption maxima (λmax) are indicative of the energy required for these transitions. In molecules containing both electron-donating (piperidine) and electron-accepting (pyridine) moieties, Intramolecular Charge Transfer (ICT) can occur upon photoexcitation. researchgate.net This phenomenon is characterized by a significant shift in electron density from the donor to the acceptor part of the molecule.

The absorption spectra of such compounds often display bands corresponding to localized π-π* transitions and lower energy bands associated with ICT. researchgate.net The efficiency and energy of the ICT process are highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor units. For instance, studies on 4-(dimethylamino)pyridine show that its electronic structure and molecular geometry influence the nature of its lowest excited states. researchgate.net

Solvent Sensitivity of Emission Spectra and Stokes Shift Investigation

The emission spectra of fluorescent molecules can be highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. mdpi.com For compounds exhibiting ICT, an increase in solvent polarity often stabilizes the charge-separated excited state, leading to a red shift (shift to longer wavelengths) in the emission maximum. mdpi.com

The Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum, provides insight into the extent of geometric and electronic reorganization in the excited state. researchgate.net A large Stokes shift is often observed in molecules that undergo significant ICT or conformational changes upon excitation. mdpi.com Investigations into piperidine-substituted naphthalimides show that the effect of solvent polarity is more pronounced on the emission bands than on the absorption bands, indicating a substantial change in the dipole moment upon excitation. mdpi.com This sensitivity to the solvent environment can be exploited for sensing applications. mdpi.com

Table 2: Photophysical Data for a Representative Piperidine-Naphthalimide Derivative in Different Solvents

| Solvent | Absorption (λabs, nm) | Emission (λem, nm) | Stokes Shift (Δν, cm⁻¹) |

| Toluene | 415 | 495.5 | 3980 |

| Dioxane | 416 | 508 | 4440 |

| Chloroform | 422 | 520 | 4530 |

| Ethyl Acetate (B1210297) | 421 | 526 | 4850 |

| Acetonitrile | 423 | 534 | 4980 |

| DMF | 426 | 536 | 4880 |

| DMSO | 431 | 540 | 4730 |

This table illustrates the solvent-dependent photophysical properties of a related piperidine derivative, showing the red shift in emission and the large Stokes shift indicative of ICT character. mdpi.com

Solid-State Fluorescence Behavior

The fluorescence properties of organic molecules in the solid state can differ significantly from their behavior in solution. In the solid state, intermolecular interactions, molecular packing, and conformation play a crucial role in determining the emission characteristics. rsc.orgrsc.org

For some pyridine-containing fluorophores, aggregation can lead to tunable fluorescence, with emission colors shifting from green to red as nanostructures evolve. rsc.org The solid-state fluorescence can be influenced by subtle structural changes, such as the position of the nitrogen atom in the pyridine ring, which affects molecular packing and the extent of π-π stacking. rsc.org Some compounds exhibit strong solid-state fluorescence with high quantum yields, while others may have their fluorescence quenched due to strong intermolecular interactions. rsc.org In certain cases, mechanical force (mechanofluorochromism) or exposure to acid/base vapors (halochromism) can induce reversible switching of the solid-state fluorescence. rsc.orgrsc.org

Table 3: Solid-State Emission Maxima for Substituted Aminopyridines

| Compound | Substituent | Emission Max (λem, nm) |

| 2a | PrNH | 400 |

| 2b | Piperidine | 424 |

| 2c | Et₂NH | 420 |

| 2d | Morpholine | 409 |

| 2g | Piperidine | 427 |

| 2l | Piperidine | 460 |

| 2p | Piperidine | 415 |

This table shows the solid-state fluorescence emission maxima for a series of related 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, demonstrating how different substituents, including piperidine, affect the emission wavelength. researchgate.net

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination

Due to the absence of a published crystal structure for 4-(Piperidin-2-ylmethyl)pyridine, the following subsections cannot be addressed.

No data available.

No data available.

No data available.

Elucidation of Intermolecular and Intramolecular Interactions in Crystal Packing

A definitive analysis of the specific intermolecular forces at play in the crystal lattice of this compound is not possible without its crystal structure.

No data available.

No data available.

Formation of Three-Dimensional Crystalline Networks

The solid-state architecture of compounds containing the this compound moiety is often characterized by the formation of extensive three-dimensional networks. These networks are primarily established and stabilized by a variety of intermolecular interactions.

In the case of 4-(2-Methyl-piperidin-1-ylcarbon-yl)pyridinium hexachloridoantimonate(V), the crystal packing is notably stabilized by N-H⋯O hydrogen bonds that form between the cations. These interactions result in the formation of infinite zigzag chains that propagate parallel to the epo.org crystal axis. nih.gov

Similarly, in the molecular salt 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ-phosphane, weak C—H⋯F intermolecular interactions are crucial for the crystal packing. These interactions lead to the formation of R⁴₃(14) ring motifs, which in turn assemble into molecular sheets running parallel to the (03) plane. These sheets are further stabilized by weak P—F⋯π interactions. researchgate.net Another related compound, 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium hexafluoro-λ-phosphane, also exhibits crystal packing stabilized by C—H⋯F interactions, resulting in R⁶₆(40) ring motifs that form molecular sheets parallel to the (101) plane. These sheets are further interconnected by π–π interactions. researchgate.net

The study of various salts of 4-pyridylmethylamine, a related structure, also highlights the formation of diverse crystalline forms. For instance, the hydrated hemisulfate (4PA·0.5H₂SO₄·0.5H₂O) possesses a monoclinic crystal system, which differs from the triclinic system of its anhydrous form, indicating a spontaneous transformation that results in different crystalline arrangements. mdpi.com

Analysis of Molecular Disorder and Asymmetric Unit Composition

Molecular disorder is a common phenomenon observed in the crystallographic analysis of piperidine (B6355638) derivatives, where certain atoms or groups of atoms occupy multiple positions within the crystal lattice. This disorder, along with the composition of the asymmetric unit, provides valuable information about the molecule's conformational flexibility and the subtleties of its crystal packing.

A notable example of molecular disorder is found in the crystal structure of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ-phosphane. In this compound, the fluorine atoms of the PF₆⁻ anion are disordered over two distinct sets of sites. The refined occupancy factors for these positions are 0.614 (7) and 0.386 (7), indicating that the anion exists in two different orientations within the crystal structure. researchgate.net

In the analysis of salts derived from 4-pyridylmethylamine (a constitutional isomer), the composition of the asymmetric unit has been a key focus. For the crystalline salt 4PA·H₂SO₄, powder X-ray diffraction data and subsequent modeling suggested an orthorhombic space group (Pbca, No. 61) with Z = 8 formula units per unit cell. This corresponds to a Z' = 1, meaning there is one formula unit per asymmetric unit, with a volume of 240.2 ų. mdpi.com This finding was supported by comparisons with related structures, such as the double-protonated monosulfate–monohydrate salts of 2- and 3-(aminomethyl)pyridine, which have asymmetric unit volumes of 223 ų and 221 ų, respectively. mdpi.com

The conformation of the piperidine ring itself is a critical aspect of the solid-state structure. In 4-(2-methyl-piperidine-1-carbon-yl)pyridinium hexachloridoantimonate(V), the piperidine ring adopts a slightly distorted chair conformation. nih.gov Similarly, in (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the methylpiperidine ring is found in a stable chair conformation. researchgate.net The relative orientation of the rings is also significant. In the former compound, the dihedral angle between the mean planes of the pyridine (B92270) and piperidine rings is 66.3 (3)°. nih.gov In the latter, the mean plane of the twisted piperidine ring subtends a dihedral angle of 39.89 (7)° with the benzene (B151609) ring. researchgate.net

These detailed analyses of molecular disorder and asymmetric unit composition, combined with conformational studies of the piperidine ring, provide a comprehensive understanding of the structural chemistry of this compound and its analogues in the solid state.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is frequently employed to study derivatives of pyridine (B92270) and piperidine (B6355638). scispace.comresearchgate.netresearchgate.net

The conformational landscape of 4-(Piperidin-2-ylmethyl)pyridine is primarily dictated by the orientation of the pyridylmethyl substituent on the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent can be positioned in either an axial or equatorial position.

DFT calculations are used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. researchgate.net For monosubstituted piperidines, the equatorial conformation is generally more stable than the axial conformation due to the avoidance of 1,3-diaxial steric interactions. In the case of this compound, the bulky pyridylmethyl group would strongly favor the equatorial position to minimize steric hindrance with the axial hydrogen atoms on the piperidine ring.

Computational studies on similar structures, like 1-methyl-4-piperidone, have utilized DFT with the B3LYP method and 6-311G** basis set to determine the most stable conformation. nih.gov For this compound, a similar approach would confirm the energetic preference for the equatorial conformer. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the most stable structure.

| Parameter | Equatorial Conformer | Axial Conformer |

|---|---|---|

| Relative Energy | More Stable (Lower Energy) | Less Stable (Higher Energy) |

| Key Dihedral Angles | Reflect a standard chair conformation | Show distortion due to steric strain |

| 1,3-Diaxial Interactions | Minimized | Significant steric clash |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies can then be compared with experimental spectra for validation.

For a molecule like this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. These include:

Pyridine ring C-H and C=C/C=N stretching: Typically observed in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively.

Piperidine ring C-H stretching: Found in the 2950-2850 cm⁻¹ range.

Piperidine N-H stretching: A broad band often seen around 3300 cm⁻¹.

CH₂ bending (scissoring and wagging): Occurring in the 1450-1350 cm⁻¹ region.

Ring breathing modes: Characteristic vibrations of both the pyridine and piperidine rings at lower frequencies.

Studies on related compounds like 2-amino-4,6-dimethyl pyrimidine (B1678525) have shown that DFT calculations using the B3LYP method can produce theoretical spectra that are in good agreement with experimental data. nih.gov A normal coordinate analysis (NCA) based on the DFT force field can be used to make unambiguous assignments of the vibrational modes. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. nanobioletters.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nanobioletters.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

DFT calculations on similar piperidine derivatives have been used to determine these parameters, revealing that such compounds can be quite reactive, as indicated by their global hardness and electrophilicity index. nanobioletters.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the piperidine nitrogen, while the LUMO would be distributed over the pyridine ring.

Table 2: Illustrative Quantum Chemical Descriptors Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations, as specific data for this compound was not found.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.79 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nanobioletters.comresearchgate.net The MEP surface is colored to represent different potential values, typically with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show:

A region of strong negative potential around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic attack or protonation.

A region of negative potential associated with the nitrogen atom of the piperidine ring.

Positive potential regions localized on the hydrogen atoms, particularly the N-H proton of the piperidine ring and the C-H protons of the pyridine ring. researchgate.net

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Non-covalent interactions (NCIs) play a critical role in determining the structure and function of chemical and biological systems. piquemalresearch.comnih.gov The NCI index, based on the electron density and its derivatives, is used to identify and visualize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in real space. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), or Bader's theory, analyzes the topology of the electron density to define atomic properties and characterize the nature of chemical bonds, including weak non-covalent interactions. researchgate.net

For this compound, NCI and QTAIM analyses could reveal:

Intramolecular hydrogen bonding between the piperidine N-H group and the pyridine nitrogen, which could influence its conformational preference.

The nature of intermolecular interactions in a crystal lattice, such as N-H···N hydrogen bonds forming chains or dimers, which stabilize the crystal packing. nih.gov

Weak van der Waals interactions and potential steric repulsions within the molecule.

These methods provide a detailed picture of the subtle forces that govern the molecule's three-dimensional structure and its interactions with its environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models use molecular descriptors—numerical values that encode structural, electronic, or steric features—to predict the activity or property of new, untested compounds.

While no specific QSAR/QSPR studies on this compound were identified, research on analogous series, such as {[1-(arylmethyl)piperidin-4-yl]oxy}-(trifluoromethyl)-pyridines and 2-(4-(piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines, demonstrates the applicability of this approach. nih.gov

In a typical QSAR study involving piperidinopyridine derivatives, a set of analogs would be synthesized and their biological activity (e.g., receptor binding affinity, enzyme inhibition) measured. researchgate.net Then, various molecular descriptors would be calculated for each analog, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a predictive model. researchgate.net Such a model for analogs of this compound could identify the key structural features that enhance or diminish a particular biological activity, thereby guiding the rational design of more potent compounds. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-4-piperidone |

| 2-amino-4,6-dimethyl pyrimidine |

| {[1-(Arylmethyl)piperidin-4-yl]oxy}-(trifluoromethyl)-pyridine |

Lack of Specific Computational Data for this compound Prevents In-Depth Theoretical Analysis

While the broader classes of piperidine and pyridine derivatives are subjects of extensive computational research in drug discovery, specific data and models for this compound are absent from the reviewed literature. Studies on related isomers, such as 3-piperidinyl pyridine derivatives, have been identified, but the findings are not directly transferable to the this compound scaffold.

The generation of a scientifically accurate and detailed article, complete with data tables and in-depth research findings as per the specified outline, is contingent on the availability of such focused research. Without published studies on the topological analysis, pharmacophore model development, or virtual screening of derivatives of this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the sections on "Topological Descriptors and Pharmacophore Modeling for Ligand Design Principles" and "Computational Design and Screening of Novel Derivatives" for this compound cannot be developed. Further research and publication in this specific area are needed before a comprehensive theoretical and computational overview can be compiled.

Applications in Organic Synthesis and Ligand Design

4-(Piperidin-2-ylmethyl)pyridine as a Versatile Synthetic Intermediate and Building Block

The pyridine (B92270) ring and the piperidine (B6355638) moiety are prevalent scaffolds in pharmaceuticals and functional materials. researchgate.netlifechemicals.com The presence of both in a single molecule, as with this compound, offers a rich template for chemical diversification. It is considered a valuable building block, a class of molecules used for the synthesis of more complex compounds. bldpharm.comwhiterose.ac.uk

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to generate a library of related compounds. The pyridine-piperidine framework is a prime example, frequently utilized in the discovery of new drugs. researchgate.netresearchgate.net The this compound structure can be elaborated upon to construct fused heterocyclic systems or to connect to other molecular fragments.

For instance, synthetic strategies often involve using pyridine-connected piperidine derivatives to create novel molecules with specific biological activities. researchgate.net The piperidine nitrogen can be functionalized to introduce larger substituents, leading to new classes of compounds. While direct examples starting from this compound are specific to proprietary drug discovery programs, the general principle involves using the inherent reactivity of both heterocyclic rings to build complexity. This can include reactions that form new rings fused to the existing piperidine or pyridine systems or linking the scaffold to other pharmacophores.

The chemical reactivity of this compound is twofold, involving potential transformations on both the pyridine and piperidine rings.

Piperidine Ring Functionalization: The secondary amine within the piperidine ring is a key site for functionalization. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions. For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with alkyl halides can introduce various alkyl groups. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic and pharmacodynamic profile. researchgate.net For example, derivatives like N-formylpiperidine are used as solvents, showcasing the reactivity of the piperidine nitrogen. ijnrd.org

Pyridine Ring Functionalization: The pyridine ring is an electron-deficient aromatic system. Electrophilic substitution reactions (such as nitration or halogenation) are possible but typically require harsh conditions and occur primarily at the 3- and 5-positions. jscimedcentral.com Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the 2- and 6-positions, especially if a leaving group is present. The nitrogen atom in the pyridine ring also allows for N-oxidation to form pyridine N-oxides, which can then facilitate further functionalization.

Role as a Ligand in Coordination Chemistry and Catalysis

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can form a coordinate bond with a metal ion. jscimedcentral.comwikipedia.orgresearchgate.net this compound is particularly interesting as it can act as a bidentate ligand, binding to a metal center through two separate donor atoms.

The ability of pyridine-based structures to form stable complexes with a wide array of transition metals is well-documented. jscimedcentral.com Metals such as platinum(II), copper(II), nickel(II), and silver(I) readily form complexes with pyridine-containing ligands. jscimedcentral.comnih.gov The resulting complexes can adopt various geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and the other ligands present. jscimedcentral.comwikipedia.org The introduction of a piperidine ring, as in this compound, creates a chelating ligand that can form highly stable metal complexes. For example, chelating ligands based on linked pyridine and pyrimidine (B1678525) rings have been used to synthesize new platinum(II) compounds with potential antitumor activity. nih.gov Similarly, copper(II) complexes with pyridine amide ligands have been studied for their structural and electronic properties. mdpi.com

| Metal Ion | Typical Coordination Geometry | Example Complex Type | Reference |

|---|---|---|---|

| Platinum(II) | Square Planar | [Pt(ligand)Cl₂] | nih.gov |

| Copper(II) | Octahedral (distorted), Square Pyramidal | [Cu(ligand)₂(anion)₂] | mdpi.com |

| Nickel(II) | Octahedral, Square Planar, Tetrahedral | [Ni(ligand)Cl₂] | wikipedia.orgjscimedcentral.com |

| Silver(I) | Linear, Tetrahedral | [Ag(ligand)₂]⁺ | jscimedcentral.com |

Chelating ligands are molecules that have two or more separate donor atoms capable of binding to a single central metal ion, forming a ring structure. libretexts.org This phenomenon, known as the chelate effect, results in complexes that are significantly more stable than those formed with analogous monodentate ligands.

This compound acts as a bidentate N,N'-ligand. It coordinates to a metal center using the lone pair of electrons from the pyridine nitrogen and the piperidine nitrogen. The methylene (B1212753) linker between the two rings allows for the formation of a stable six-membered chelate ring upon coordination. This bidentate coordination mode rigidly holds the metal ion, a property that is crucial in the design of catalysts and therapeutic metal-based drugs. nih.gov In most cases, coordination occurs through the nitrogen of the pyridine ring and a second donor atom from the attached group, leading to a stable chelate structure. mdpi.com

Principles of Structural Modification and Design for Receptor Ligands

The piperidine-pyridine scaffold is a common feature in molecules designed to interact with biological receptors. researchgate.netnih.gov The process of optimizing a ligand's binding affinity and selectivity for a specific receptor is guided by the principles of structure-activity relationships (SAR). researchgate.netnih.gov This involves systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity.

For piperidine-pyridine based scaffolds, modifications can be made at several key positions:

The Pyridine Ring: Introducing substituents (e.g., halogens, methoxy (B1213986) groups, amino groups) can alter the electronic properties of the ring and create new hydrogen bonding or hydrophobic interactions with the receptor. For example, studies on kinase inhibitors have shown that adding an amino group to the pyridine ring can be critical for activity. nih.gov

The Piperidine Ring: The stereochemistry of the piperidine ring and the addition of substituents can have a profound impact on binding affinity. The piperidine ring itself is often a crucial structural element for activity at certain receptors. nih.gov In some cases, increasing the length of a carbon chain attached to the piperidine can reduce activity, while the presence of hydrophobic groups like chloro or fluoro can be essential for binding. researchgate.net

The Linker: The methylene group connecting the two rings can be modified. Changing its length, rigidity, or replacing it with other functional groups (e.g., an amide) can alter the relative orientation of the two rings, which is often critical for fitting into a receptor's binding pocket.

These modifications are designed to enhance complementarity between the ligand and the receptor, thereby improving potency and selectivity while also optimizing pharmacokinetic properties like metabolic stability. dndi.org

| Structural Modification | Principle/Rationale | Potential Effect | Reference |

|---|---|---|---|

| Substitution on Pyridine Ring | Modulate electronics, add H-bond donors/acceptors, or hydrophobic groups. | Increase binding affinity and selectivity. | nih.govnih.gov |

| Substitution on Piperidine Ring | Introduce steric bulk, alter lipophilicity, add interaction points. | Improve receptor fit and potency. | researchgate.netnih.gov |

| Modification of Linker | Change distance and relative orientation of the two rings. | Optimize geometry for binding pocket. | researchgate.net |

| Introduction of Chiral Centers | Receptors are chiral; one enantiomer often fits better than the other. | Increase potency and reduce off-target effects. | nih.gov |

Exploration of Structure-Activity Relationships (SAR) in Related Ligand Systems

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how chemical structure correlates with biological activity. The this compound framework serves as a key component in various ligand systems where modifications to its structure can significantly alter efficacy and selectivity.

Researchers systematically modify the scaffold to probe interactions with biological targets. For instance, in the development of receptor modulators, subtle chemical changes around a core structure can be evaluated to understand their effect on binding affinity and functional activity. nih.gov Studies on related pyrazol-4-yl-pyridine derivatives have shown that even minor modifications can influence a compound's ability to recognize and interact with the allosteric site of a receptor. nih.gov

The process involves synthesizing a library of analogues where specific parts of the molecule, such as the piperidine or pyridine rings, are altered. Key modifications can include:

Substitution on the Pyridine Ring: Adding various functional groups (e.g., halogens, alkyls, alkoxys) to different positions on the pyridine ring can alter electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing target binding.

Stereochemistry: The piperidine ring in this compound contains a chiral center at the 2-position. The stereoisomers (R and S) can exhibit different biological activities and potencies due to the three-dimensional nature of receptor binding sites.

Quantitative Structure-Activity Relationship (QSAR) models are often developed from these studies. researchgate.net These computational models correlate physicochemical properties or structural features of the compounds with their biological activity, providing predictive power to guide the design of new, more potent molecules. researchgate.net The insights gained from SAR in related systems are crucial for optimizing lead compounds in drug development pipelines.

| Structural Modification Area | Potential Impact on Activity | Example from Related Systems |

| Pyridine Ring Substitution | Alters electronic distribution, lipophilicity, and hydrogen bonding. | Introduction of various substituents on pyrazol-4-yl-pyridine cores to modulate receptor affinity. nih.gov |

| Piperidine Nitrogen Substitution | Modifies overall molecular shape, basicity, and steric profile. | Addition of a (4-Fluorophenyl)methyl group to the piperidine nitrogen. |

| Stereochemistry at Piperidine C2 | Affects 3D orientation and fit within a receptor's binding pocket. | Different biological activities observed between enantiomers of chiral drugs. |

Conformational Analysis of Pharmacophores in Ligand Design

A pharmacophore is an abstract description of molecular features in three-dimensional space that are necessary for biological activity. mdpi.com Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is critical for defining the active pharmacophore of a ligand containing the this compound scaffold.

In ligand design, computational methods are used to analyze these possible conformations and identify the low-energy, biologically relevant ones that are likely to bind to a target receptor. nih.gov For a molecule like this compound, the key pharmacophoric features would include:

The aromatic pyridine ring, capable of π-π stacking interactions.

The basic nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor.

The secondary amine in the piperidine ring, which can serve as both a hydrogen bond donor and acceptor.

The specific spatial relationship between these features, dictated by the molecule's conformation.

Understanding the conformational preferences of this scaffold is essential. For example, studies on disubstituted piperidines show that the relative stereochemistry (cis vs. trans) significantly influences the preferred conformation and, consequently, the 3D shape of the molecule. nih.gov This conformational control is a powerful tool in fragment-based drug discovery, where rigidified 3D fragments are used to explore chemical space more effectively than flat, 2D molecules. nih.gov By identifying the bioactive conformation, medicinal chemists can design more rigid analogues that are "pre-organized" for binding, potentially leading to higher affinity and selectivity.

| Structural Element | Conformational Feature | Importance in Pharmacophore Design |

| Piperidine Ring | Chair, Twist-Boat conformations; Axial/Equatorial substituent positions. nih.gov | Determines the 3D positioning of attached functional groups. |

| Linker (-CH2-) | Rotatable bond. | Affects the relative orientation of the pyridine and piperidine rings. |

| Overall Molecule | Cis/Trans isomerism. nih.gov | Leads to distinct 3D shapes and potential for different biological interactions. |

Utilization in the Production of Specialty Chemicals and Advanced Materials

Beyond its role in ligand design, the this compound scaffold and its parent heterocycles, pyridine and piperidine, are important building blocks in the synthesis of specialty chemicals and advanced materials.

Pyridine and its derivatives are foundational materials in the chemical industry, used to manufacture a wide array of products for agrochemical, pharmaceutical, and industrial applications. rxweb-prd.com The process often starts with basic pyridine compounds, which are then converted into value-added downstream products through various chemical reactions. rxweb-prd.com

The piperidine moiety is also significant. For industrial uses, piperidine itself is employed as a catalyst and in the rubber vulcanization process. rxweb-prd.com In the context of more complex structures, the piperidin-ylmethyl-pyridine framework can be incorporated into larger molecules to impart specific properties. For instance, its derivatives can serve as precursors or intermediates in the synthesis of:

Pharmaceuticals: As seen with various complex active pharmaceutical ingredients that use this or related scaffolds as a starting point. pharmaffiliates.com

Polymers and Coatings: Pyridine derivatives are used to create specialty polymers and as cross-linkers. Downstream derivatives of picoline (methylpyridine) are key intermediates for latex used in tire cords. rxweb-prd.com

Antimicrobial Agents: Certain pyridine derivatives are used as antimicrobial agents in industrial products like metalworking fluids. rxweb-prd.com

The compound this compound represents a structurally complex building block that can be employed in the creation of unique chemical entities for research and industrial purposes, including the development of novel materials with specific chemical and biological properties.

Conclusion and Future Research Perspectives

Synthesis and Structural Characterization Advances in 4-(Piperidin-2-ylmethyl)pyridine Research

The synthesis of piperidine (B6355638) derivatives, including this compound, has seen significant progress, with hydrogenation of substituted pyridines being a primary and effective method. nih.gov Modern approaches often combine hydrogenation and functionalization in a one-pot process to enhance efficiency and reduce costs. nih.gov Alongside traditional metal catalysis, organocatalysis is gaining traction in the synthesis of the piperidine ring. nih.gov

Key synthetic routes to the piperidine ring include:

Hydrogenation/Reduction: This fundamental process is a common method for obtaining piperidines from pyridines. nih.gov

Intramolecular Cyclization: Various methods such as asymmetric synthesis, metal-catalyzed cyclization, and electrophilic cyclization are employed. nih.gov

Decoration or Modification: This involves the modification of pre-existing pyridine (B92270) or piperidine rings. researchgate.net

Recent developments have focused on achieving stereoselectivity in these reactions, which is crucial for pharmaceutical applications. nih.gov For instance, researchers have developed ruthenium and nickel silicide heterogeneous catalysts for diastereoselective cis-hydrogenation of substituted pyridines. nih.gov Iridium, rhodium, and palladium also serve as effective transition metals for stereoselective catalytic hydrogenation. nih.gov A notable strategy involves a pyridine ring-opening, ring-closing approach via Zincke imine intermediates to access N-(hetero)arylpiperidines. chemrxiv.org

Emerging Trends in Piperidine-Pyridine Chemical Synthesis and Transformation

The synthesis of molecules containing the piperidine-pyridine framework is evolving, driven by the need for novel compounds with specific biological activities. The hybridization of these two moieties has become a significant area of interest in medicinal chemistry for the discovery of new drugs. eurekaselect.com

Current trends in the synthesis of pyridine and piperidine derivatives include:

One-Pot Processes: The development of one-pot cyclization/reduction cascades for halogenated amides showcases the move towards more efficient synthetic routes. mdpi.com

Asymmetric Synthesis: Techniques like nitro-Mannich/reduction cyclization are being used for the asymmetric synthesis of piperidines. mdpi.com

Desymmetrization Approaches: Selective lactam formation through desymmetrization is another innovative strategy for piperidine synthesis. mdpi.com

High-Throughput Experimentation (HTE): HTE is being successfully applied to generate libraries of piperidine derivatives from a wide array of substituted pyridines and anilines. chemrxiv.org

These emerging synthetic methods allow for greater control over the structure and stereochemistry of the final products, paving the way for the creation of diverse libraries of piperidine-pyridine compounds for various applications.

Future Directions in Advanced Spectroscopic and Crystallographic Studies

While specific advanced spectroscopic and crystallographic data for this compound is not extensively detailed in the provided search results, the general importance of these techniques for structural elucidation of related compounds is clear. Future research will undoubtedly rely on these methods to precisely determine the three-dimensional structure, conformation, and electronic properties of this compound and its derivatives.

Advanced techniques such as multidimensional NMR spectroscopy, X-ray crystallography, and mass spectrometry will be instrumental in:

Confirming the connectivity and stereochemistry of newly synthesized compounds.

Studying intermolecular interactions in the solid state.

Analyzing the conformational dynamics of the piperidine and pyridine rings.

Such detailed structural information is critical for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Opportunities for Further Elucidation via Theoretical and Computational Methodologies

Theoretical and computational methods offer powerful tools to complement experimental studies of piperidine-pyridine systems. While specific computational studies on this compound were not found, the general application of these methods in medicinal chemistry suggests significant potential.

Future computational research could focus on:

Conformational Analysis: Predicting the stable conformations of the molecule and understanding the energetic barriers between them.

Molecular Docking: Simulating the binding of this compound derivatives to biological targets to predict their potential pharmacological activity.

Quantum Chemical Calculations: Investigating the electronic structure, reactivity, and spectroscopic properties of the molecule.

These theoretical approaches can guide synthetic efforts and provide insights into the mechanisms of action of these compounds, accelerating the discovery and development of new functional molecules.

Potential for Expanded Applications in Materials Science and Medicinal Chemistry Scaffold Development

The piperidine and pyridine scaffolds are of immense importance in medicinal chemistry, with numerous FDA-approved drugs containing these heterocycles. nih.govresearchgate.netrsc.org Their prevalence is due to their ability to influence pharmacological activity, improve water solubility, and serve as versatile pharmacophores. nih.govnih.gov

The unique structural features of this compound make it a promising scaffold for the development of new therapeutic agents and materials. eurekaselect.com The pyridine moiety can be readily functionalized, and its basicity can be tuned, while the piperidine ring provides a three-dimensional structural element that can be crucial for biological activity. nih.gov

Future applications could include:

Medicinal Chemistry: The development of new drugs targeting a wide range of diseases, building upon the known biological activities of piperidine and pyridine derivatives. eurekaselect.comdntb.gov.ua

Materials Science: The incorporation of this scaffold into functional materials, such as ligands for organometallic compounds or components of luminescent materials. nih.gov

The continued exploration of the chemical space around the this compound core is expected to yield novel compounds with significant potential in both medicine and materials science. nih.govrsc.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Piperidin-2-ylmethyl)pyridine, and how can researchers optimize reaction conditions?

- Methodological Answer :

- Nucleophilic Substitution : React 4-chloropyridine derivatives with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) to introduce the piperidinylmethyl group. Monitor reaction progress via TLC or HPLC .

- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-functionalized piperidine moieties to pyridine rings. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (80–100°C) for higher yields .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on neighboring substituents (e.g., pyridine protons at δ 7.5–8.5 ppm; piperidine methylene protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Grow single crystals in slow-evaporating solvents (e.g., methanol) to determine bond angles and spatial configuration .

- Thermal Analysis : Perform DSC/TGA to assess melting points and thermal stability.

Advanced Research Questions

Q. How can this compound be utilized in designing metal coordination complexes?

- Methodological Answer :

- Ligand Design : The pyridine nitrogen and piperidine moiety act as electron donors. Coordinate with transition metals (e.g., Pt(II) or Ru(II)) under inert conditions (argon atmosphere) .

- Stability Studies : Monitor complex stability in aqueous/organic solvents using UV-Vis spectroscopy. Adjust pH (6–8) to prevent ligand dissociation.

- Applications : Study redox properties for catalytic applications (e.g., hydrogenation) or photophysical behavior in OLED materials.

Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Incubate the compound with target enzymes (e.g., kinases or proteases) and measure IC₅₀ values via fluorometric/colorimetric substrates (e.g., ATPase activity assays) .

- Receptor Binding : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to determine binding affinity (Kᵢ).

- Controls : Include positive controls (known inhibitors) and DMSO vehicle controls to validate results.

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound analogs?

- Methodological Answer :

- Structural Comparison : Analyze substituent effects (e.g., 2- vs. 4-position on pyridine) on binding affinity using molecular docking simulations .

- Experimental Reproducibility :

- Validate assay conditions (e.g., buffer ionic strength, temperature).

- Cross-test in multiple cell lines or animal models to rule out species-specific effects.

- Meta-Analysis : Compare datasets from independent studies to identify consensus mechanisms or outlier results due to methodological variability.

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.